2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
1,3-BENZOXAZOL-2-YL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE is a complex organic compound that features a benzoxazole ring fused with a furotriazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZOXAZOL-2-YL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Furotriazolopyrimidine Moiety: This involves the cyclization of appropriate precursors, such as hydrazines and nitriles, under thermal or catalytic conditions.
Coupling Reaction: The final step involves coupling the benzoxazole and furotriazolopyrimidine units via a sulfide linkage, often using thiol reagents and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-BENZOXAZOL-2-YL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
1,3-BENZOXAZOL-2-YL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Employed as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: Used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-BENZOXAZOL-2-YL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **1,3-Benzoxazol-2-yl [(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl] ether
- **1,3-Benzoxazol-2-yl [(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl] amine
Uniqueness
1,3-BENZOXAZOL-2-YL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE is unique due to its sulfide linkage, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H17N5O2S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanylmethyl)-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C27H17N5O2S/c1-3-9-17(10-4-1)22-23-25-30-21(15-35-27-29-19-13-7-8-14-20(19)33-27)31-32(25)16-28-26(23)34-24(22)18-11-5-2-6-12-18/h1-14,16H,15H2 |
InChI Key |
AGIDCQJIVDKWKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)CSC5=NC6=CC=CC=C6O5)C7=CC=CC=C7 |
Origin of Product |
United States |
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